(S)-TCO-PEG3-maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

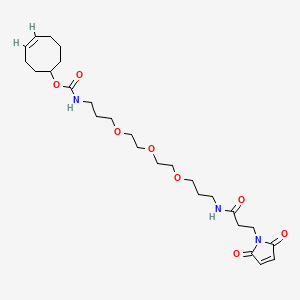

[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZRPWAVCDJCTC-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-TCO-PEG3-Maleimide: A Heterobifunctional Linker for Advanced Bioconjugation

(S)-TCO-PEG3-Maleimide is a high-performance, heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

This molecule features two distinct reactive functionalities: a strained (S)-trans-cyclooctene (TCO) group and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This architecture enables precise and efficient covalent bond formation, primarily through "click chemistry" and thiol-reactive ligation.

Core Concepts and Chemical Properties

This compound is designed for two-step sequential or one-pot conjugation strategies. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The TCO group participates in an exceptionally fast and highly specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine moiety.[2][3] This bioorthogonal "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a copper catalyst, which can be cytotoxic.[4]

The integrated PEG3 spacer enhances the hydrophilicity of the molecule, which improves solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated biomolecules.[1]

Physicochemical and Reactivity Data

The following tables summarize the key quantitative data for this compound and its associated reactions.

| Property | Value | Citations |

| Chemical Formula | C₂₆H₄₁N₃O₈ | [2][5] |

| Molecular Weight | 523.62 g/mol | [2][5] |

| CAS Number | 1609659-01-9 | [2][5] |

| Appearance | Colorless to slightly yellow oil | [5] |

| Purity | >95% (as determined by HPLC) | [2][5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5] |

| Storage Conditions | Store at -20°C, protected from light | [2][6] |

| Reaction Parameters | Thiol-Maleimide Conjugation | TCO-Tetrazine Ligation | Citations |

| Optimal pH Range | 6.5 - 7.5 | 6.0 - 9.0 | [1][3][7] |

| Reaction Kinetics | Fast, typically complete in 1-4 hours at room temperature | Extremely fast (k > 800 M⁻¹s⁻¹), often complete within 30-60 minutes | [3][7][8] |

| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES (must be free of thiols) | PBS, HEPES, Carbonate/Bicarbonate, Borate | [7][9] |

| Temperature | Room temperature (20-25°C) or 4°C | Room temperature (20-25°C) | [3][7] |

| Selectivity | Highly selective for sulfhydryl groups over amines at neutral pH | Bioorthogonal; does not react with other biological functional groups | [2][3] |

Experimental Workflows and Diagrams

The use of this compound typically follows one of two primary workflows, depending on the desired final conjugate.

Workflow A: Thiol-Maleimide Reaction First

This is a common approach for modifying thiol-containing biomolecules, such as antibodies with reduced disulfide bonds, with a TCO moiety for subsequent reaction with a tetrazine-labeled payload.

Workflow B: TCO-Tetrazine Reaction First

In this alternative strategy, the TCO group of the linker is first reacted with a tetrazine-modified molecule. The resulting maleimide-functionalized intermediate is then conjugated to a thiol-containing biomolecule.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

This protocol describes the modification of a protein with free sulfhydryl groups using the maleimide moiety of the linker.

Materials:

-

Protein of interest (containing free cysteine residues)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 6.5-7.5, degassed. Include 5-10 mM EDTA to prevent re-oxidation of thiols.

-

Anhydrous DMSO or DMF

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting spin columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-5 mg/mL.[3]

-

If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at 37°C.[10]

-

If a reducing agent was used, remove it by buffer exchange using a desalting spin column.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

-

-

Labeling Reaction:

-

Purification:

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using mass spectrometry.

-

Assess the purity and for the presence of aggregates using SDS-PAGE and size-exclusion chromatography (SEC).[14]

-

The purified TCO-labeled protein can be used immediately in a TCO-tetrazine ligation reaction or stored at 4°C for short-term use or -80°C for long-term storage.[12]

-

Protocol 2: TCO-Tetrazine Ligation for Conjugation

This protocol details the "click chemistry" reaction between a TCO-labeled protein (from Protocol 1) and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug, or another protein)

-

Reaction Buffer: PBS, pH 7.4

-

Anhydrous DMSO or DMF (if needed to dissolve the tetrazine molecule)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled protein in the Reaction Buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.[15]

-

-

Ligation Reaction:

-

Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[15][16]

-

Incubate the reaction for 30-60 minutes at room temperature.[15] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine (absorbance between 510-550 nm).[16][17]

-

-

Purification (Optional but Recommended):

-

Analysis:

-

Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product.

-

Further characterization can be performed using mass spectrometry and other analytical techniques as required for the specific application.

-

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[12][19]

-

Fluorescent Labeling and Imaging: It facilitates the attachment of fluorescent dyes to proteins for in vitro and in vivo imaging studies, including live-cell imaging.[2]

-

PET and SPECT Imaging: The TCO group allows for the rapid attachment of radiolabeled tetrazines for pre-targeted imaging applications.[2][20]

-

Protein-Protein Conjugation: It can be used to create specific and stable linkages between two different proteins.[3]

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either thiols or tetrazines.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has become an essential tool in modern bioconjugation. Its combination of thiol-reactive maleimide chemistry and rapid, bioorthogonal TCO-tetrazine click chemistry provides researchers with a robust method for creating well-defined and stable bioconjugates. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and drug development applications.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. interchim.fr [interchim.fr]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-TCO-PEG3-Maleimide for Researchers and Drug Development Professionals

Introduction

(S)-TCO-PEG3-maleimide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems.[1][2] This linker contains a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The TCO moiety facilitates rapid and specific bioorthogonal "click" chemistry reactions with tetrazine-functionalized molecules, a cornerstone of modern chemical biology.[3][4] Simultaneously, the maleimide group enables covalent attachment to thiol-containing biomolecules, such as proteins and peptides, through cysteine residues.[5][6] The inclusion of the hydrophilic PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby optimizing conjugation efficiency.[1][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in drug development and research.

Chemical Structure and Properties

This compound is a versatile reagent designed for the precise and efficient labeling of biomolecules.[2] Its unique architecture allows for a two-step conjugation strategy, making it a valuable tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[1][7]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing bioconjugation experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₁N₃O₈ | [3][8][9] |

| Molecular Weight | 523.62 g/mol | [3][8][9] |

| Appearance | Colorless to slightly yellow oil | [3][5][9] |

| Purity | ≥90% - >95% (HPLC) | [1][3][9] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3][5][9] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1][3][8][9] |

| Shelf Life | 12 months from date of delivery when stored properly | [9] |

| CAS Number | 1609659-01-9, 1809356-72-6 | [2][3][9] |

Mechanism of Action and Applications

The utility of this compound stems from its dual reactivity. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of proteins and peptides to form a stable thioether bond.[5][6] This reaction is most efficient at a pH range of 6.5-7.5.[5][9] Following the thiol-maleimide conjugation, the TCO group is available for a highly efficient and rapid bioorthogonal reaction with a tetrazine-modified molecule.[3][10] This "click" reaction, an inverse electron-demand Diels-Alder cycloaddition, proceeds without the need for a copper catalyst and is one of the fastest bioorthogonal reactions known.[3][9][10]

This two-step process is highly advantageous in several applications:

-

Antibody-Drug Conjugates (ADCs): In ADC development, an antibody is first functionalized with the maleimide end of the linker. Subsequently, a potent cytotoxic drug modified with a tetrazine can be "clicked" onto the TCO group of the antibody-linker conjugate.[1][11] This modular approach allows for the precise attachment of drugs to antibodies.

-

Protein and Peptide Labeling: Researchers can label proteins or peptides with TCO for subsequent detection or conjugation with other molecules.[1][6] This is particularly useful for applications in proteomics and cellular imaging.

-

PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[12]

-

Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for various biotechnological applications.[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in protein labeling. It is crucial to optimize these protocols for each specific application.

Materials and Reagents

-

Protein or peptide with available cysteine residues

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-7.5. Degassing the buffer is recommended.[9]

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Desalting column for purification.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the initial step of conjugating the maleimide group of the linker to a thiol-containing biomolecule.

Detailed Steps:

-

Protein Preparation:

-

Dissolve the protein or peptide in the reaction buffer at a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.[13] Remove excess TCEP using a desalting column.

-

-

Linker Preparation:

-

Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[9]

-

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted linker using a desalting column or dialysis.[9]

-

Protocol 2: TCO-Tetrazine Click Chemistry

This protocol outlines the second step, where the TCO-labeled biomolecule is conjugated to a tetrazine-modified molecule.

Detailed Steps:

-

Prepare Reactants:

-

Have the purified TCO-labeled protein (from Protocol 1) and the tetrazine-modified molecule ready in a suitable buffer.

-

-

Click Reaction:

-

Final Product:

-

The resulting bioconjugate is now ready for purification (if necessary) or for use in downstream applications. The conjugate can be stored at 4°C.[9]

-

Stability of TCO-labeled Proteins

The stability of the TCO group on the labeled protein is an important consideration. One study reported that a TCO-modified IgG lost about 10.5% of its reactivity towards tetrazines when stored at 4°C for 4 weeks and 7% when stored at -20°C in a phosphate (B84403) buffer at pH 7.5.[9] It is advisable to avoid azide (B81097) and thiol-containing buffers for long-term storage.[9]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the efficiency of the thiol-maleimide reaction and the rapid kinetics of the TCO-tetrazine click chemistry, enables the straightforward construction of complex and well-defined bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. By following the outlined protocols and considering the properties of this linker, scientists can effectively leverage this compound in a wide range of applications, from fundamental biological research to the development of next-generation targeted therapeutics.

References

- 1. TCO-PEG3-maleimide | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. TCO | BroadPharm [broadpharm.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TCO-PEG3-maleimide Sigma-Aldrich [sigmaaldrich.com]

- 9. interchim.fr [interchim.fr]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

(S)-TCO-PEG3-maleimide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-TCO-PEG3-maleimide

Introduction

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, serving as a molecular bridge in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and diagnostics.[1][2] This molecule's architecture is strategically designed with three distinct chemical entities: an (S)-trans-cyclooctene (TCO) group for bioorthogonal "click chemistry," a maleimide (B117702) group for thiol-specific reactions, and a flexible tri-ethylene glycol (PEG3) spacer.[3][4] This guide provides a comprehensive examination of its mechanism of action, reaction kinetics, and practical application for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The power of this compound lies in its dual-reactivity, which facilitates a precise, two-step conjugation process. This allows for the controlled assembly of complex biomolecular structures.[5]

Maleimide-Thiol Conjugation

The first step typically involves the reaction of the maleimide group with a free sulfhydryl (thiol) group, most commonly found on the side chain of a cysteine residue within a protein or peptide.[3]

-

Reaction Type: The underlying mechanism is a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[6][7] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[6][8]

-

Selectivity and Conditions: This reaction is highly selective for thiols over other functional groups like amines, particularly within a pH range of 6.5 to 7.5.[8][9][10] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[8] The reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst.[6][8]

-

Side Reactions: It is critical to control the pH, as the maleimide ring is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[6][9]

TCO-Tetrazine Ligation (Bioorthogonal Click Chemistry)

Once the TCO moiety is attached to the first molecule via the maleimide-thiol reaction, it is ready for the second step: a highly specific and rapid reaction with a tetrazine-functionalized molecule.

-

Reaction Type: This is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[11][12] The strained double bond of the TCO ring acts as a dienophile, reacting with the tetrazine to form a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[12][13]

-

Bioorthogonality: The TCO-tetrazine reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in complex biological environments without interfering with native cellular processes.[13][14] Unlike some other click chemistry reactions, it does not require a cytotoxic copper catalyst.[13]

-

Kinetics: The iEDDA ligation is the fastest bioorthogonal reaction currently known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[12][15] This allows for efficient labeling at very low, micromolar or even nanomolar, concentrations.[9][13]

The Role of the PEG3 Spacer

The discrete three-unit polyethylene (B3416737) glycol (PEG3) chain is not merely a linker but a critical component that enhances the overall properties of the conjugate.[16][17]

-

Enhanced Hydrophilicity: The PEG3 spacer is inherently water-soluble and imparts this hydrophilic character to the entire conjugate.[16][18] This is crucial for improving the solubility and preventing the aggregation of conjugates, especially when linking to hydrophobic payloads like cytotoxic drugs in ADCs.[17][19]

-

Spatial Separation and Steric Hindrance Reduction: The defined length of the PEG3 spacer (approximately 14.5 Å) provides consistent and critical spatial separation between the two conjugated molecules.[16][18] This minimizes the risk of steric hindrance, which could otherwise impair the biological activity of either component, for example, by preventing a drug payload from blocking an antibody's antigen-binding site.[16][17]

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, even short PEG spacers can reduce renal clearance, leading to a longer circulation half-life and an improved therapeutic window.[16][18]

The Significance of (S)-Stereochemistry

The stereochemistry of the TCO ring significantly influences its reactivity. Substituents on the ring can exist in either an axial or equatorial position.[20]

-

(S)-TCO vs. (R)-TCO: The (S)-TCO isomer corresponds to the substituent being in a more stable, lower-energy equatorial conformation. The (R)-TCO isomer places the substituent in an axial position, which introduces greater ring strain.[20]

-

Reactivity Impact: This increased ring strain in the axial isomer pre-distorts the molecule into a conformation closer to the reaction's transition state, thereby lowering the activation energy.[20] Consequently, the axial isomer (often designated R) is significantly more reactive, with reaction rates up to four times higher than the equatorial (S) isomer.[20] While the (S) isomer is less reactive than the (R) isomer, it is still highly effective for most applications and may offer a trade-off between reactivity and stability.[21]

Quantitative Data

The following table summarizes key quantitative parameters associated with the reactive moieties of this compound.

| Parameter | Value | Significance |

| Maleimide-Thiol Reaction Selectivity | ~1,000-fold higher for thiols vs. amines at pH 7[8][9] | Allows for highly specific conjugation to cysteine residues under physiological conditions. |

| TCO-Tetrazine Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ (dependent on tetrazine structure)[12][15] | Extremely rapid kinetics enable efficient conjugation at low biomolecule concentrations. |

| PEG3 Spacer Arm Length | ~14.5 Å[18] | Provides sufficient spatial separation to minimize steric hindrance between conjugated molecules. |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5[3][9][10] | Maximizes reaction efficiency and selectivity while minimizing hydrolysis of the maleimide ring. |

Experimental Protocols

The following are generalized protocols for a two-step conjugation workflow. Optimization may be required for specific molecules.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the protein using a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent by buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) using a desalting spin column.[9] The final protein concentration should be 1-5 mg/mL.[9]

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 5-20 mM.[9]

-

-

Conjugation Reaction:

-

Purification:

-

Remove unreacted this compound from the TCO-labeled protein using a desalting spin column or dialysis.[9]

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using mass spectrometry (MS) or SDS-PAGE analysis.

-

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

-

Reactant Preparation:

-

Ensure the TCO-labeled protein from Protocol 1 and the tetrazine-functionalized molecule (e.g., fluorescent probe, drug) are in a compatible buffer (e.g., PBS, pH 7.4).

-

-

Ligation Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.1- to 5-fold molar excess of the tetrazine reagent is typically sufficient due to the rapid kinetics.[9]

-

-

Incubation:

-

Allow the reaction to proceed for 30-60 minutes at room temperature.[9] The reaction is often complete in a much shorter time.

-

-

Analysis:

-

The final conjugate can be analyzed immediately. If necessary, any excess tetrazine reagent can be removed via desalting or size-exclusion chromatography.

-

Mandatory Visualizations

Caption: Mechanism of Maleimide-Thiol Conjugation.

Caption: TCO-Tetrazine Bioorthogonal Ligation Mechanism.

Caption: General Experimental Workflow for Bioconjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. interchim.fr [interchim.fr]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. books.rsc.org [books.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Application of TCO-PEG3-Maleimide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, chemical properties, and core applications of TCO-PEG3-Maleimide, a heterobifunctional linker essential for the construction of advanced bioconjugates. The document outlines a robust synthetic pathway, experimental protocols for its use, and the fundamental click chemistry mechanism that underpins its utility in fields ranging from proteomics to targeted drug delivery.

Introduction to TCO-PEG3-Maleimide

TCO-PEG3-Maleimide is a powerful crosslinking reagent designed for two-step sequential bioconjugation. It features three key components:

-

Trans-cyclooctene (B1233481) (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry". It engages in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine partners.[1] This reaction proceeds rapidly under physiological conditions without the need for a copper catalyst.[2]

-

Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently forms a stable thioether bond with sulfhydryl groups (-SH), such as those found on cysteine residues in proteins and peptides.[3] This reaction is most selective within a pH range of 6.5-7.5.[4]

-

Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic 3-unit PEG linker that enhances the water solubility of the molecule, reduces the potential for aggregation of the conjugate, and provides a flexible connection to minimize steric hindrance between the conjugated biomolecules.[2][3]

The linker's dual reactivity allows for the precise and controlled assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and advanced imaging agents.

Synthetic Pathway and Mechanism

The synthesis of TCO-PEG3-Maleimide is most commonly achieved through the formation of a stable amide bond between an amine-functionalized TCO-PEG precursor and an N-hydroxysuccinimide (NHS) ester-activated maleimide. This standard organic chemistry reaction is efficient and high-yielding.

The pathway involves the nucleophilic attack of the primary amine of TCO-PEG3-Amine on the activated carbonyl carbon of a maleimide-NHS ester, leading to the formation of the desired amide linkage and the release of N-hydroxysuccinimide as a byproduct.

Caption: Synthetic route for TCO-PEG3-Maleimide via amide coupling.

Experimental Protocols

While specific synthesis yields are proprietary and not widely published, the following section details a robust, generalized protocol for the synthesis of the linker based on established chemical principles. Additionally, a standard protocol for the subsequent conjugation of the linker to a thiol-containing protein is provided.

Protocol 1: Synthesis of TCO-PEG3-Maleimide

This protocol describes the chemical synthesis of the linker from its precursors.

Materials:

-

TCO-PEG3-Amine

-

Maleimidopropionic acid N-hydroxysuccinimide ester (Mal-Prop-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

Lyophilizer

-

NMR and Mass Spectrometer for characterization

Methodology:

-

Reagent Preparation: Allow all reagents to warm to room temperature. Under an inert atmosphere (e.g., argon or nitrogen), dissolve TCO-PEG3-Amine (1.0 equivalent) in anhydrous DMF.

-

Reaction Setup: In a separate vial, dissolve Maleimidopropionic acid NHS ester (1.1 equivalents) in anhydrous DMF.

-

Amine Acylation: Add the Maleimidopropionic acid NHS ester solution dropwise to the TCO-PEG3-Amine solution. Add TEA or DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Protect the reaction from light.

-

Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting materials and the formation of the desired product mass.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC.

-

Characterization & Storage: Combine the pure fractions and lyophilize to obtain the final TCO-PEG3-Maleimide product as a solid or oil. Confirm the structure and purity by ¹H NMR and Mass Spectrometry. Store the final product at -20°C, desiccated and protected from light.

Protocol 2: Conjugation of TCO-PEG3-Maleimide to a Cysteine-Containing Protein

This protocol outlines the standard procedure for labeling a protein with the synthesized linker.

Methodology:

-

Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column, exchanging the protein into a sulfhydryl-free buffer (e.g., phosphate-buffered saline) at pH 6.5-7.5.[5]

-

Linker Preparation: Immediately before use, prepare a stock solution of TCO-PEG3-Maleimide (e.g., 5-20 mM) in an anhydrous water-miscible solvent like DMSO or DMF.[1]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-Maleimide solution to the protein solution.[1][5]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C, protected from light.[1] Gentle mixing may be applied.

-

Purification: Remove excess, unreacted TCO-PEG3-Maleimide linker using a desalting column (size-exclusion chromatography) or dialysis.[5]

-

Characterization: Determine the degree of labeling (DOL) using mass spectrometry. The TCO-labeled protein is now ready for reaction with a tetrazine-modified molecule.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of the TCO-PEG3-Maleimide linker.

Table 1: Recommended Reaction Conditions for Protein Labeling

| Parameter | Value/Condition | Rationale | Source(s) |

|---|---|---|---|

| pH Range | 6.5 - 7.5 | Maximizes reactivity with thiols while minimizing maleimide hydrolysis and reaction with amines. | [2][4] |

| Linker Molar Excess | 10-20 fold | Drives the reaction to completion for efficient labeling of the protein. | [1][5] |

| Reaction Time | 1-4 hours (Room Temp) | Sufficient time for conjugation without significant degradation. | [1] |

| 2-8 hours (4°C) | Slower kinetics at lower temperature may require longer incubation. | [1] |

| Solvent for Linker | Anhydrous DMSO or DMF | Ensures linker stability and solubility before addition to the aqueous reaction buffer. |[1][5] |

Table 2: Physicochemical Properties of TCO-PEG3-Maleimide & Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form | Source(s) |

|---|---|---|---|---|

| TCO-PEG3-Amine | C₁₉H₃₆N₂O₅ | 372.5 | Colorless to yellow oil | [6] |

| TCO-PEG3-Maleimide | C₂₆H₄₁N₃O₈ | 523.62 | Colorless oil |[2] |

Mechanism of Action: The TCO-Tetrazine Click Reaction

The ultimate function of the TCO-labeled biomolecule is its rapid and specific reaction with a tetrazine-functionalized partner. This bioorthogonal ligation is a cornerstone of modern bioconjugation.

Caption: Two-step bioconjugation workflow using TCO-PEG3-Maleimide.

The reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The high ring strain of the trans-cyclooctene makes it an exceptionally reactive dienophile, which rapidly and irreversibly reacts with the electron-poor tetrazine diene.[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage and permanently joining the two molecules.[7] The kinetics of this reaction are unparalleled by most other bioorthogonal pairs, enabling efficient conjugation even at low micromolar concentrations.[4]

References

- 1. interchim.fr [interchim.fr]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Core Function of the PEG3 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the covalent coupling of two or more molecules where at least one is a biomolecule, is a foundational technology in modern medicine and research. The development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) hinges on the precise connection of distinct molecular entities. The linker, the chemical bridge connecting these components, is a critical design element that profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the final conjugate.

Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer renowned for its ability to enhance the biopharmaceutical properties of conjugated molecules. While long, polydisperse PEG chains have been utilized for decades in "PEGylation" to extend the half-life of protein drugs, the use of short, discrete PEG (dPEG®) spacers, such as the tri-ethylene glycol (PEG3) spacer, provides a more controlled and nuanced approach to optimizing bioconjugate performance. This guide offers an in-depth examination of the structure, properties, and strategic applications of the PEG3 spacer in modern bioconjugation.

The PEG3 Spacer: Structure and Intrinsic Properties

The PEG3 spacer is a monodisperse compound composed of three repeating ethylene (B1197577) glycol units. Unlike traditional, polydisperse PEG polymers, which consist of a mixture of different chain lengths, a discrete PEG3 linker possesses a precisely defined molecular weight and length. This uniformity is crucial for the batch-to-batch reproducibility and consistent performance of complex biotherapeutics. The core properties of the PEG3 spacer directly translate into its functional advantages in bioconjugation.

Enhanced Hydrophilicity

The repeating ethylene glycol units make the PEG3 spacer inherently water-soluble. When conjugated to a hydrophobic molecule, such as a potent cytotoxic payload in an ADC, the PEG3 spacer imparts a hydrophilic character to the entire conjugate. This is a primary mechanism for improving solubility and preventing the aggregation that often plagues bioconjugates with high drug loading.

Defined Length and Spatial Separation

As a discrete entity, the PEG3 spacer provides a known and consistent distance between the conjugated molecules. This spatial separation is crucial for minimizing steric hindrance, which can otherwise impair the biological function of one or both components. For instance, it can prevent a bulky drug payload from interfering with the antigen-binding site of an antibody.

Biocompatibility and Low Immunogenicity

PEG, in general, is well-known for its biocompatibility and low immunogenicity. The PEG3 spacer, being a small, defined structure, is not typically recognized by the immune system, reducing the risk of an adverse immune response to the bioconjugate.

Quantitative Data on the Impact of PEG3 Spacers

The inclusion of a PEG3 spacer has a quantifiable impact on the physicochemical properties and biological performance of a bioconjugate. The following tables summarize key quantitative data.

| Property | Value | Significance in Bioconjugation | Reference(s) |

| Molecular Weight | ~180.27 g/mol | Adds minimal mass to the conjugate, which is advantageous for maintaining the biological activity of the parent molecule. | |

| Spacer Arm Length | ~10.5 - 12 Å | Provides sufficient spatial separation to reduce steric hindrance between the conjugated molecules. | |

| Solubility | High in aqueous and many organic solvents | Facilitates conjugation reactions in various buffer systems and improves the solubility of the final bioconjugate. |

| Application/Molecule | Spacer Length | Observation | Reference(s) |

| ADC Aggregation | Trastuzumab-MMAD Conjugate | A PEG2 linker allowed for a higher Drug-to-Antibody Ratio (DAR) compared to a PEG8 linker, which was associated with increased aggregation. | |

| ADC Pharmacokinetics | ZHER2-Affibody-MMAE Conjugate | A 4 kDa PEG linker extended the half-life by 2.5-fold compared to a non-PEG linker, while a 10 kDa PEG extended it 11.2-fold but with a 22-fold reduction in in-vitro cytotoxicity. | |

| Radiopharmaceutical Biodistribution | 68Ga-NOTA-RM26 (Bombesin analog) | A PEG3 spacer showed lower liver uptake in vivo compared to other PEG lengths tested. | |

| PROTAC Efficacy | BRD4 Degrader | Linker length is critical; a study showed that a 4-atom PEG linker was optimal for BRD4 degradation, while longer or shorter linkers were less effective. |

Key Applications of the PEG3 Spacer

The unique properties of the PEG3 spacer make it a valuable tool in a wide range of bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component that ensures the ADC remains stable in circulation but releases the payload inside the target cancer cell.

-

Counteracting Hydrophobicity: Many highly potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, loss of efficacy, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs). The inclusion of a hydrophilic PEG3 spacer is a key strategy to mitigate this hydrophobicity, improving the overall solubility, stability, and pharmacokinetic profile of the ADC.

-

Improving Pharmacokinetics: Even short PEG spacers can increase the hydrodynamic volume of the ADC, which reduces renal clearance and contributes to a longer circulation half-life. This extended exposure can lead to greater accumulation of the ADC in tumor tissue.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a pivotal role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Short, discrete PEG linkers like PEG3 are frequently incorporated into PROTAC design to provide the optimal spatial orientation between the two ligands.

-

Enhancing Solubility and Permeability: The PEG spacer increases the water solubility of the PROTAC molecule, which can positively influence cell permeability and oral absorption.

Experimental Protocols

The choice of conjugation chemistry depends on the available functional groups on the biomolecule and the payload. Heterobifunctional PEG3 linkers are commonly used to connect two different reactive moieties.

Protocol 1: Amine-to-Carboxyl Conjugation (EDC/NHS Chemistry)

This protocol describes the conjugation of a molecule with a free primary amine to a biomolecule containing carboxyl groups (e.g., C-terminus or Asp/Glu residues of a peptide).

A. Materials and Reagents:

-

Peptide/Protein with accessible carboxyl groups

-

Amine-PEG3-Functionalized Molecule (e.g., Drug-PEG3-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Conjugation Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

-

Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)

B. Reagent Preparation:

-

Biomolecule Solution: Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-5 mg/mL.

-

EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use. A typical stock concentration is 10-50 mg/mL.

-

PEG3-Amine Solution: Dissolve the Amine-PEG3 molecule in Conjugation Buffer.

C. Experimental Procedure:

-

Activation: To the dissolved biomolecule solution, add EDC and NHS. A common starting molar ratio is 1:2:5 (Biomolecule:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.

-

Conjugation: Immediately add a 10- to 50-fold molar excess of the dissolved Amine-PEG3 molecule to the activated biomolecule solution. Adjust the pH to 7.2-7.5 if necessary.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted reagents and byproducts.

Protocol 2: Thiol-to-Maleimide Conjugation

This protocol is highly specific for conjugating a maleimide-activated PEG3 linker to a free thiol group (sulfhydryl), such as a cysteine residue on a protein or peptide.

A. Materials and Reagents:

-

Protein/Peptide with at least one free cysteine residue

-

Maleimide-PEG3-Functionalized Molecule (e.g., Drug-PEG3-Maleimide)

-

Conjugation Buffer: Thiol-free buffer, such as PBS, adjusted to pH 6.5-7.5

-

(Optional) Reducing Agent: TCEP or DTT if reduction of disulfide bonds is needed

-

Quenching Solution: 100 mM L-cysteine or beta-mercaptoethanol

-

Purification System: SEC or RP-HPLC

B. Reagent Preparation:

-

Protein/Peptide Solution: Dissolve the biomolecule in Conjugation Buffer to a concentration of 1-10 mg/mL. If necessary, treat with a reducing agent to expose free thiols and subsequently remove the reducing agent using a desalting column.

-

Maleimide-PEG3 Solution: Dissolve the Maleimide-PEG3-functionalized molecule in a water-miscible organic solvent like DMSO and then dilute in Conjugation Buffer immediately before use.

C. Experimental Procedure:

-

Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG3 solution to the protein/peptide solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the Quenching Solution to cap any unreacted maleimide (B117702) groups and incubate for 30 minutes.

-

Purification: Purify the conjugate using SEC or RP-HPLC.

Characterization of PEG3-Containing Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is used to assess the purity of the conjugate, detect aggregation, and separate the conjugate from unreacted starting materials. A successful conjugation will result in a peak that elutes earlier than the unconjugated biomolecule.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The attachment of a PEG3 spacer will typically decrease the retention time of a hydrophobic molecule, providing evidence of successful conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the bioconjugate, confirming the covalent attachment of the PEG3-payload moiety. Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass and calculate the drug-to-antibody ratio (DAR) in ADCs.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The discrete PEG3 spacer is a powerful and versatile tool in the field of bioconjugation. Its unique combination of hydrophilicity, defined length, and biocompatibility allows drug development professionals to rationally design and optimize complex biotherapeutics. By improving solubility, reducing aggregation, minimizing steric hindrance, and enhancing pharmacokinetic profiles, the PEG3 spacer directly addresses many of the critical challenges encountered in the development of ADCs, PROTACs,

The Role of Trans-cyclooctene (TCO) in Click Chemistry: An In-depth Technical Guide

In the landscape of bioconjugation and drug development, the emergence of click chemistry has been transformative, offering reactions that are highly efficient, selective, and biocompatible. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety has garnered significant attention. This technical guide provides a comprehensive exploration of the TCO group's central role in this powerful bioorthogonal reaction, tailored for researchers, scientists, and drug development professionals.

Core Principles: The TCO-Tetrazine Ligation

The TCO-tetrazine reaction is a cornerstone of third-generation click chemistry, prized for its exceptionally rapid kinetics and its ability to proceed under physiological conditions without the need for a catalyst.[1][] The reaction mechanism is a two-step process:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[3][4] The high ring strain of the TCO group raises the energy of its highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine, which in turn dramatically accelerates the reaction.[5]

-

Retro-Diels-Alder Reaction: The initial cycloaddition forms a highly unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction.[3] This step involves the irreversible elimination of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4] The release of N₂ is a key thermodynamic driving force, ensuring the reaction proceeds to completion.[6]

This reaction is bioorthogonal, meaning the TCO and tetrazine groups are abiotic and do not interact with naturally occurring functional groups in biological systems, ensuring high specificity.[4][6]

Quantitative Data: Reaction Kinetics and Stability

The efficacy of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), which is among the fastest known for bioorthogonal reactions.[5][7] The reaction rate is influenced by the specific structures of both the TCO and tetrazine partners.[7]

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| trans-cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | ~2,000 (in 9:1 methanol/water) | [8] |

| s-TCO | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 | [9] |

| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | [10][11] |

| axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 2,000 | [9] |

| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | [9] |

A critical factor in experimental design is the stability of the TCO group, as it can isomerize to the unreactive cis-cyclooctene. This can be influenced by factors such as the presence of thiols.[12][13]

| TCO Derivative | Stability Characteristics | Reference |

| TCO | Can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing proteins. | [13] |

| s-TCO | Isomerizes rapidly in the presence of high thiol concentrations (30 mM). | [9] |

| d-TCO | Crystalline, bench-stable solids that are stable in aqueous solution, blood serum, and in the presence of thiols. | [10][11] |

| TCO | In biological environments, especially in the presence of thiols, the stability is characterized as TCO > TCO. | [12][14] |

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving TCO-mediated click chemistry.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.

-

Materials:

-

Protein of interest

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)

-

TCO-PEGn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column

-

-

Procedure:

-

Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in the Reaction Buffer. If the original buffer contains primary amines (e.g., Tris), a buffer exchange is necessary using a desalting spin column.[6]

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6][15]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5][6] Incubate for 1-2 hours at room temperature with gentle mixing.[6]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[15] Incubate for 15 minutes at room temperature.[6]

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[15][16]

-

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol details the ligation of a TCO-labeled protein with a tetrazine-labeled protein.

-

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Reactant Combination: Mix the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[3][15]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[4][15] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in the tetrazine's absorbance peak between 510 and 550 nm.[17][18]

-

Purification: If necessary, the resulting conjugate can be purified by size-exclusion chromatography.[15]

-

Visualizations: Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in TCO-mediated click chemistry.

References

- 1. TCO | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. interchim.fr [interchim.fr]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Stereochemical Dichotomy of (S)- and (R)-trans-Cyclooctene in Bioorthogonal Chemistry

For Immediate Release

A Comprehensive Analysis of (S)-TCO and (R)-TCO for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical stereochemical differences between (S)- and (R)-trans-cyclooctene (TCO) and their profound impact on the kinetics and efficacy of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of modern bioorthogonal chemistry. Understanding these nuances is paramount for the rational design and successful implementation of TCO-based reagents in applications ranging from live-cell imaging to targeted drug delivery and the development of antibody-drug conjugates (ADCs).

The Core Principle: Axial vs. Equatorial Substitution and its Impact on Reactivity

The defining difference between (S)- and (R)-TCO lies in the spatial orientation of the substituent on the cyclooctene (B146475) ring. In the context of the commonly used 5-hydroxy-trans-cyclooctene, the (S)-isomer corresponds to an equatorial position of the hydroxyl group, while the (R)-isomer has an axial hydroxyl group. This seemingly subtle variation in stereochemistry has significant consequences for the molecule's ground-state energy and, therefore, its reactivity.

The axial substituent in (R)-TCO introduces greater ring strain compared to the more stable equatorial conformation of (S)-TCO.[1] Density functional theory (DFT) calculations have quantified this, showing the axial isomer to be approximately 1.1 kcal/mol higher in energy.[1][2] This increased ground-state energy means the axial isomer is energetically closer to the transition state of the IEDDA reaction, thereby lowering the activation energy and dramatically accelerating the reaction rate.[1]

Experimentally, the (R)-TCO isomer (axial) has been shown to react up to four times faster with tetrazine partners than the (S)-TCO isomer (equatorial).[1][2] This enhanced reactivity of the axial isomer is a critical consideration for applications that demand rapid kinetics, especially when working with low concentrations of reactants, such as in in vivo pretargeting strategies.[1]

Quantitative Comparison of Reaction Kinetics

The difference in reactivity between (S)-TCO and (R)-TCO is quantitatively expressed by the second-order rate constant (k₂). Below is a summary of experimentally determined rate constants for the reaction of these isomers with various tetrazine derivatives.

| TCO Isomer | Substituent Position | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |

| (S)-5-hydroxy-TCO | Equatorial | 3,6-dipyridyl-s-tetrazine | 22,600 ± 40 | Not Specified | [3] |

| (R)-5-hydroxy-TCO | Axial | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 2,000 | Not Specified | [1] |

| (R)-5-hydroxy-TCO | Axial | 3,6-di(2-pyridyl)-s-tetrazine derivative | 273,000 | PBS, 37°C | [4] |

| Diol-derivatized a-TCO | Axial | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | Not Specified | [2] |

Experimental Protocols

Synthesis of (S)- and (R)-TCO via Photochemical Isomerization

The most common method for synthesizing trans-cyclooctenes is the photochemical isomerization of their cis-isomers. This process typically yields a mixture of the equatorial and axial diastereomers, which then require separation.

Materials:

-

cis-cyclooct-4-enol

-

Methyl benzoate (B1203000) (sensitizer)

-

Anhydrous, degassed solvent (e.g., cyclohexane (B81311) or a 9:1 mixture of Et₂O/hexanes)

-

Silver nitrate (B79036) (AgNO₃)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Quartz reaction flask

-

UV lamp (254 nm)

-

Peristaltic pump

-

Chromatography column

Methodology:

-

Preparation of AgNO₃/Silica Gel: Prepare a slurry of silica gel in a solution of AgNO₃ in water. Evaporate the water under reduced pressure to obtain a free-flowing powder.

-

Flow Photoreactor Setup: Pack a chromatography column with a base layer of silica gel, followed by a layer of the prepared AgNO₃/silica gel.[5][6] Set up a closed-loop system where a solution from a quartz reaction flask is pumped through the column and back into the flask.[5]

-

Photoisomerization: Dissolve cis-cyclooct-4-enol and the sensitizer (B1316253) (methyl benzoate) in the chosen solvent within the quartz flask. Irradiate the solution with the UV lamp while continuously circulating it through the AgNO₃/silica gel column.[5] The trans-isomer is selectively retained by the silver nitrate, driving the equilibrium towards the trans-product.[5][7]

-

Monitoring the Reaction: The reaction progress can be monitored by taking aliquots from the solution and analyzing the disappearance of the cis-isomer by GC.

-

Elution of the trans-Isomers: Once the cis-isomer is consumed, wash the column with fresh solvent. Elute the complexed trans-cyclooctenes from the AgNO₃/silica gel by washing the column with an ammonium hydroxide solution. This liberates the TCOs from the silver ions.[5]

-

Purification: The resulting mixture of (S)- and (R)-TCO is then purified and the diastereomers are separated using flash column chromatography. The photoisomerization of cis-cyclooct-4-enol typically yields equatorial and axial diastereomers in a 2.2:1 ratio.[2]

Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is ideal for measuring the fast reaction rates of TCO-tetrazine ligations by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

-

(S)-TCO or (R)-TCO stock solution in DMSO.

-

Tetrazine derivative stock solution in DMSO (e.g., 3,6-di-(2-pyridyl)-s-tetrazine).

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Stopped-flow spectrophotometer.

Methodology:

-

Reagent Preparation: On the day of the experiment, dilute the stock solutions of TCO and tetrazine in the reaction buffer to their final concentrations. To achieve pseudo-first-order kinetics, the concentration of the TCO isomer should be at least 10-fold higher than the tetrazine concentration.[1]

-

Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510-550 nm).[1][8]

-

Measurement: Load the TCO and tetrazine solutions into the separate syringes of the instrument.[8] Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time as the tetrazine is consumed.[1]

-

Data Analysis:

-

Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[1]

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO isomer that is in excess.[1]

-

For enhanced accuracy, repeat the experiment at several different concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of the resulting line will be the second-order rate constant, k₂.

-

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the IEDDA reaction mechanism, a typical bioconjugation workflow, and the logical relationship in selecting the appropriate TCO isomer.

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Caption: General workflow for protein labeling using TCO-tetrazine ligation.

Caption: Logical decision process for selecting between (R)-TCO and (S)-TCO.

Conclusion

The stereochemistry of trans-cyclooctene (B1233481) is a critical determinant of its reactivity in bioorthogonal chemistry. The axial orientation of the substituent in (R)-TCO results in increased ring strain and significantly faster reaction kinetics compared to the equatorial (S)-TCO isomer. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to make informed decisions when selecting and utilizing these powerful chemical tools. By understanding and leveraging the distinct properties of (S)- and (R)-TCO, scientists can optimize their bioconjugation strategies for a wide array of applications in chemical biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. benchchem.com [benchchem.com]

- 5. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

(S)-TCO-PEG3-maleimide CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-TCO-PEG3-maleimide, a heterobifunctional linker crucial for advanced bioconjugation strategies in research and drug development. This document details its chemical properties, supplier information, and protocols for its application, particularly in the construction of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a key reagent in the field of bioorthogonal chemistry. It features a strained (S)-trans-cyclooctene (TCO) group and a maleimide (B117702) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. This unique architecture allows for a two-step conjugation strategy with exceptional control and efficiency.

The TCO group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule. This "click chemistry" reaction is known for its remarkably fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst. The maleimide group, on the other hand, selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG3 spacer enhances aqueous solubility and reduces potential steric hindrance between the conjugated molecules.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the CAS number for the racemic or unspecified mixture of TCO-PEG3-maleimide is commonly cited, a specific CAS number for the (S)-enantiomer is not consistently provided by all suppliers. MedchemExpress, a supplier of the (S)-isomer, provides the catalog number HY-133477.[1][2]

| Property | Value | Reference |

| Chemical Name | This compound | MedchemExpress |

| Catalog Number | HY-133477 | MedchemExpress[2] |

| CAS Number | 1609659-01-9 (unspecified stereochemistry) | Conju-Probe[3], TCI America[4], AWS[5] |

| 1809356-72-6 (unspecified stereochemistry) | MedchemExpress[6] | |

| Molecular Formula | C₂₄H₃₇N₃O₈ | MedchemExpress[1] |

| Molecular Weight | 495.57 g/mol | MedchemExpress[1] |

| Appearance | Colorless to slightly yellow oil | AWS[5] |

| Purity | >95% (HPLC) | AWS[5] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | AWS[5] |

| Storage Conditions | -20°C, protect from light | Conju-Probe[3] |

Supplier Information

This compound is a specialized chemical reagent. The following supplier has been identified to explicitly offer the (S)-enantiomer:

Other suppliers offer TCO-PEG3-maleimide without specifying the stereochemistry. Researchers should contact the suppliers directly to confirm the isomeric composition if enantiopurity is critical for their application.

Experimental Protocols

The following protocols provide a general framework for the use of TCO-PEG3-maleimide in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). These protocols are based on established methods for maleimide-thiol and TCO-tetrazine ligations. Researchers should optimize reaction conditions for their specific antibody, payload, and application.

Conjugation of this compound to a Thiol-Containing Payload

This protocol describes the initial step of reacting the maleimide moiety of the linker with a payload containing a free sulfhydryl group.

Materials:

-

Thiol-containing payload (e.g., a cytotoxic drug)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in an appropriate anhydrous solvent to prepare a stock solution.

-

Linker Preparation: Immediately before use, dissolve this compound in the same anhydrous solvent to create a stock solution of known concentration.

-

Conjugation Reaction:

-

In a reaction vessel, add the payload solution to the reaction buffer.

-

Add a 1.1 to 1.5-fold molar excess of the this compound solution to the payload solution.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification: Purify the resulting TCO-functionalized payload using reverse-phase HPLC to remove unreacted linker and payload.

-

Characterization: Confirm the successful conjugation and purity of the product by LC-MS analysis.

Antibody Reduction and Conjugation with TCO-Functionalized Payload

This protocol outlines the reduction of antibody interchain disulfide bonds to generate free thiols for conjugation with the TCO-functionalized payload.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

TCO-functionalized payload (from Protocol 4.1)

-

Conjugation Buffer: PBS or similar, pH 7.2-7.5, containing EDTA (e.g., 1-2 mM) to prevent re-oxidation of thiols.

-

Quenching solution: N-ethylmaleimide or L-cysteine in conjugation buffer.

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 2-10 mg/mL in degassed conjugation buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.

-

-

Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column or SEC, eluting with degassed conjugation buffer.

-

Conjugation to TCO-Payload:

-

Immediately after purification, add a 3-10 fold molar excess of the purified TCO-functionalized payload to the reduced antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add a quenching solution to cap any unreacted thiol groups on the antibody.

-

Purification of ADC: Purify the resulting ADC using SEC to remove unreacted payload and other small molecules.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is to create bioconjugates. The following diagrams illustrate the logical workflow for creating an antibody-drug conjugate (ADC) using this linker.

Workflow for ADC Synthesis

The synthesis of an ADC using this compound can be conceptualized in a two-stage process. The first stage involves the functionalization of the payload, and the second stage is the conjugation to the antibody.

Caption: Workflow for ADC synthesis using this compound.

Bioorthogonal Ligation Reaction

The core of the "click chemistry" step is the inverse-electron-demand Diels-Alder reaction between the TCO group on the functionalized payload and a tetrazine group on a modified antibody.

Caption: The TCO-tetrazine bioorthogonal ligation reaction.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. TCO-PEG3-Maleimide | 1914971-04-2 | TCI AMERICA [tcichemicals.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. medchemexpress.com [medchemexpress.com]

TCO-Tetrazine Ligation: A Technical Guide to a Premier Bioorthogonal Reaction

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the TCO-tetrazine ligation, a cornerstone of bioorthogonal "click chemistry." We will delve into its core principles, showcase its diverse applications in research and drug development, present key quantitative data, and provide detailed experimental protocols.

Core Principles of TCO-Tetrazine Ligation